molecular formula C27H23NO5 B2836856 6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866339-73-3

6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No. B2836856
CAS RN: 866339-73-3
M. Wt: 441.483
InChI Key: ICIDCDRMSBGWNU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a quinoline core structure . Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the synthesis of many pharmaceuticals and other complex organic molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, and the attachment of the various functional groups . One common method for the synthesis of quinolines is through the reaction of anilines with malonic acid equivalents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include a methoxy group, a benzoyl group, and a quinoline core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Synthesis and Derivative Studies

The compound 6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one, due to its complex structure, is likely to be involved in synthetic organic chemistry research aimed at creating novel compounds with potential biological activities. Studies such as "New Approaches to 6-Oxoisoaporphine and Tetrahydroisoquinoline Derivatives" by Sobarzo-Sánchez et al. (2010) explore similar structures, focusing on the synthesis of derivatives and their potential applications in medicinal chemistry, such as targeting neurological disorders or cancer treatment (Sobarzo-Sánchez et al., 2010).

Theoretical and Structural Analysis

Research like "Synthesis and theoretical study on 5,6-dimethoxy-2,3-dihydro- 7H-dibenzo[de,h]quinolin-7-one: Possible precursor on the aromatic demethoxylation in oxoisoaporphines" by Sobarzo-Sánchez et al. (2006) involves the theoretical and structural analysis of similar quinoline derivatives. These studies contribute to understanding the electronic and structural properties that influence the reactivity and stability of these compounds, which is essential for their potential application in developing new pharmacophores (Sobarzo-Sánchez et al., 2006).

Antimicrobial and Anticancer Potential

Research on similar compounds, like "Studies on substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, 2,6-diarylpyridines as anti-tubercular agents" by Maurya et al. (2013), explores their antimicrobial potential, particularly against tuberculosis. This research indicates that quinoline derivatives can be potent antimicrobial agents, which could extend to the compound , provided it possesses similar structural features conducive to biological activity (Maurya et al., 2013).

Furthermore, studies like "Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs" by Chen et al. (2011) demonstrate the anticancer potential of quinoline derivatives. The structural modifications and substitutions on the quinoline core, such as those present in the compound of interest, play a crucial role in defining their bioactivity and specificity against cancer cell lines (Chen et al., 2011).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-17-3-7-19(8-4-17)26(29)22-16-28(15-18-5-9-20(31-2)10-6-18)23-14-25-24(32-11-12-33-25)13-21(23)27(22)30/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIDCDRMSBGWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

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